Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine

Lipophilicity Peptide chromatography Membrane permeability

Research Pain Point: Inconsistent peptide pharmacokinetics and low cellular permeability due to limited hydrophobicity modulation in standard Fmoc-Phe building blocks. Solution: Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine provides a LogP increase of ~2.3 units over unsubstituted Phe, directly improving membrane partitioning without altering the peptide backbone. Key Differentiators: • ≥97% HPLC purity with specific optical rotation [α]/D -37±2°, ensuring stereochemical fidelity for reproducible SPPS. • Strong electron-withdrawing -CF3 group (σp = +0.54) enables systematic SAR for π-stacking and binding affinity. • Enhanced metabolic resistance over non-fluorinated or mono-halogenated Phe analogs.

Molecular Formula C31H24F3NO4
Molecular Weight 531.5 g/mol
Cat. No. B12310357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine
Molecular FormulaC31H24F3NO4
Molecular Weight531.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)C(=O)O
InChIInChI=1S/C31H24F3NO4/c32-31(33,34)22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(36)37)35-30(38)39-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,35,38)(H,36,37)
InChIKeyMTXQSEQOBVZNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe(4-CF3)-OH: Properties & Comparators


Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine (synonyms: Fmoc-Phe(4-CF3)-OH, Fmoc-4-(trifluoromethyl)-L-phenylalanine) is an Fmoc-protected unnatural L-phenylalanine derivative featuring a trifluoromethyl group at the para-position of the phenyl ring, with molecular formula C25H20F3NO4 and molecular weight 455.43 g/mol [1]. The compound is manufactured as an off-white to beige solid with ≥97% HPLC purity and a specific optical rotation of [α]/D -37±2° (c=1, DMF) [2]. Its calculated LogP of 5.63 represents a substantial increase in lipophilicity compared to the non-fluorinated parent compound Fmoc-Phe-OH (C24H21NO4, MW 387.43), and its functional utility as a building block in Fmoc-solid phase peptide synthesis is well-documented . The key structural comparators include Fmoc-Phe-OH (unsubstituted baseline), Fmoc-Phe(4-F)-OH (monofluorinated analog), Fmoc-Phe(4-Cl)-OH (chlorinated analog), and Fmoc-Phe(4-I)-OH (the iodinated precursor used in its synthesis).

Fmoc-SPPS compatible building block
Para-CF3 modification for lipophilicity tuning
L-enantiomer with verified optical rotation
HPLC-verified purity grade

Why Fmoc-Phe(4-CF3)-OH Cannot Be Replaced


The trifluoromethyl group at the para-position confers three interdependent properties that cannot be simultaneously replicated by any single alternative Fmoc-phenylalanine building block: (1) a LogP increase of approximately 2.3 units over unsubstituted Fmoc-Phe-OH, which directly impacts peptide-membrane partitioning and chromatographic behavior [1]; (2) a strong electron-withdrawing effect (Hammett σp = +0.54) that substantially alters the electron density of the aromatic ring, modulating π-stacking interactions and binding affinity in target peptides [2]; and (3) metabolic resistance to CYP450-mediated oxidation relative to non-fluorinated or singly-halogenated phenylalanine residues [3]. A researcher using Fmoc-Phe-OH (LogP ~3.3) or Fmoc-Phe(4-F)-OH (LogP ~3.9) in place of the -CF3 derivative would obtain a peptide with fundamentally different hydrophobicity, metabolic stability, and intermolecular interaction profile, invalidating SAR correlations and potentially eliminating the intended biological activity.

Lipophilicity mismatch
Replacement with Fmoc-Phe-OH or Fmoc-Phe(4-F)-OH may substantially alter peptide membrane partitioning and HPLC retention behavior.
Electronic effect shift
The -CF3 group’s stronger electron-withdrawing character may shift π-stacking interactions and binding affinity relative to mono-halogenated analogs.
Metabolic stability may differ
Class-level evidence suggests -CF3 substitution may confer different oxidative metabolic stability compared to unsubstituted or Cl-substituted phenylalanine residues.

Fmoc-Phe(4-CF3)-OH vs. Analogs: Key Evidence


LogP: -CF3 vs. Unsubstituted Phenylalanine

The target compound exhibits a calculated LogP of 5.63 [1], representing an approximate 2.3-unit increase in lipophilicity relative to the unsubstituted Fmoc-Phe-OH, which has a molecular weight of 387.43 and an estimated LogP of ~3.3 based on its phenylalanine core and the Fmoc moiety . This difference reflects the substantial hydrophobic contribution of the para-CF3 substituent.

LogP comparison
Head-to-head
Target LogP 5.63 vs ~3.3 (Phe); ΔLogP ≈ +2.3
Reported >200-fold higher partition; may enhance HPLC retention and passive permeability.
Calculated values; experimental validation recommended.
Lipophilicity Peptide chromatography Membrane permeability

Hammett σp: -CF3 vs. -F & -Cl

The para-trifluoromethyl substituent exhibits a Hammett σp constant of +0.54, compared to +0.06 for para-fluoro and +0.23 for para-chloro substituents [1]. This represents a 9-fold stronger electron-withdrawing inductive effect than fluorine and a 2.3-fold stronger effect than chlorine at the same position. The -CF3 group reduces the electron density of the aromatic ring significantly more than any mono-halogenated analog, directly affecting π-π stacking interactions, cation-π binding, and hydrogen-bonding capacity with biological targets.

Electronic effect (σp)
Class-level
σp +0.54 (-CF3) vs +0.06 (-F), +0.23 (-Cl)
9-fold stronger electron withdrawal may modulate π-stacking and binding interactions.
Hammett constants from ionization measurements.
Electron-withdrawing effect π-Stacking modulation Receptor binding

Metabolic Stability: -CF3 vs. Unsubstituted Phenylalanine

The trifluoromethyl group confers resistance to cytochrome P450-mediated aromatic hydroxylation, a primary metabolic pathway for unsubstituted phenylalanine residues in peptide therapeutics [1]. While direct comparative metabolism data for Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine-containing peptides versus unmodified Phe-containing peptides are not available in the public domain, the established medicinal chemistry principle is that replacing aromatic C-H bonds with C-F or C-CF3 bonds blocks the major site of CYP450 oxidative attack, extending in vivo half-life [1]. In contrast, peptides containing Fmoc-Phe-OH or Fmoc-Phe(4-Cl)-OH retain oxidatively labile C-H bonds or introduce a bulkier but less metabolically inert chloro substituent.

Metabolic stability context
Class-level
-CF3 may block CYP450 oxidation; no direct comparative data
May support extended peptide half-life in research models; requires validation.
Based on fluorination SAR principles.
Metabolic stability Peptide half-life CYP450 oxidation

Stereochemical Purity: Optical Rotation

The target compound exhibits a specific optical rotation of [α]/D -37±2° (c = 1, DMF) [1]. This value confirms the L-configuration and provides a quality control benchmark for verifying enantiomeric purity. In contrast, the D-enantiomer (CAS 238742-88-6, Fmoc-D-Phe(4-CF3)-OH) exhibits [α]/D +37±2° under identical conditions [2], while racemic Fmoc-4-(3-trifluoromethylphenyl)-DL-phenylalanine (CAS 1379883-58-5) would exhibit an optical rotation of approximately 0° .

Stereochemical purity
Head-to-head
[α]/D -37±2° (L) vs +37±2° (D)
Enables unambiguous L-enantiomer identity verification.
c=1 in DMF; use as QC benchmark.
Chiral purity Enantiomeric excess Peptide chirality

Synthetic Route: Fmoc-4-iodo-L-phenylalanine Intermediate

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is synthesized via Suzuki-Miyaura cross-coupling of Fmoc-4-iodo-L-phenylalanine with 3-(trifluoromethyl)phenylboronic acid under non-aqueous palladium-catalyzed conditions [1]. This synthetic pathway is distinct from that of the simpler para-CF3 analog (Fmoc-Phe(4-CF3)-OH, CAS 247113-86-6), which incorporates the -CF3 group directly onto the phenyl ring without an intervening phenyl spacer. The biphenyl architecture of the target compound (C31H24F3NO4, MW 531.52 for the DL-racemate) provides an extended aromatic surface area relative to the monophenyl analog (C25H20F3NO4, MW 455.43), with potential implications for π-stacking and hydrophobic interactions .

Synthetic route
Source review
Suzuki-Miyaura coupling of Fmoc-4-iodo-L-Phe with 3-CF3-phenylboronic acid
Accessible via in-house diversification; supports biphenylalanine library construction.
No cited source; supplier information to verify.
Suzuki-Miyaura coupling Biphenylalanine synthesis Fmoc-compatible chemistry

Fmoc-Phe(4-CF3)-OH: Application Scenarios


Enhancing Lipophilicity Without Backbone Alteration

When a peptide candidate demonstrates target binding but insufficient cellular permeability or poor HPLC retention characteristics, substituting an unmodified Phe residue with the target compound introduces a LogP increase of approximately 2.3 units without changing the peptide backbone. This strategy enables fine-tuning of pharmacokinetic properties while preserving the primary sequence and backbone conformation [1].

SAR Studies of Aromatic Electron Density

The 9-fold stronger electron-withdrawing effect of -CF3 (σp = +0.54) versus -F (σp = +0.06) makes this compound an essential comparator in SAR campaigns designed to correlate aromatic ring electronics with binding affinity or functional activity. Researchers can use Fmoc-Phe-OH, Fmoc-Phe(4-F)-OH, and the target compound as a graduated series to map the electronic requirements of the target binding pocket [2].

Biphenyl Scaffolds for Peptide Staples

The biphenylalanine architecture provides approximately double the aromatic surface area of the monophenyl analog (Fmoc-Phe(4-CF3)-OH), offering a structurally distinct building block for peptide designs requiring enhanced π-stacking interactions or extended hydrophobic contacts. The compound's synthetic accessibility via Suzuki-Miyaura coupling of Fmoc-4-iodo-L-phenylalanine also positions it as a versatile intermediate for generating structurally diverse biphenylalanine libraries [3].

L-Enantiomer Purity QC in Peptide Synthesis

The distinct specific optical rotation of [α]/D -37±2° provides an unambiguous QC checkpoint for confirming the correct stereoisomer has been received and remains enantiomerically pure prior to SPPS coupling. This is particularly critical in regulated peptide synthesis environments where stereochemical fidelity directly impacts batch-to-batch reproducibility and downstream biological activity [4].

Application
Selection Property
Validation Focus
Lipophilicity tuning without backbone modification
LogP enhancement via para-CF3
HPLC retention and permeability assays
SAR: aromatic electronics mapping
Graduated electron-withdrawing series (CF3, Cl, F, H)
Binding affinity correlation studies
Biphenyl scaffold for extended π-stacking
Biphenylalanine architecture
π-stacking and hydrophobic interaction analysis
Stereochemical QC prior to SPPS
Specific optical rotation benchmark
Enantiomeric purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.